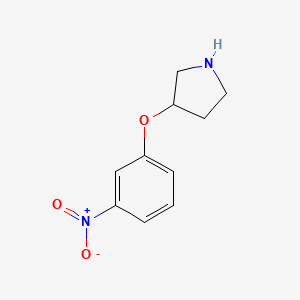
3-(3-Nitrophenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenoxy)pyrrolidine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The pyrrolidine scaffold is widely recognized for its versatility in drug design. The presence of the nitrophenoxy group enhances the compound's ability to interact with various biological targets.
Drug Discovery
- Pharmacological Properties : Pyrrolidine derivatives, including 3-(3-nitrophenoxy)pyrrolidine, have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial effects. The unique stereochemistry of the pyrrolidine ring allows for the exploration of diverse pharmacophore spaces, leading to compounds with improved bioactivity and selectivity .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the pyrrolidine ring can significantly influence biological activity. For instance, variations in substituents at different positions on the ring can alter binding affinity to target proteins, as demonstrated in several case studies involving related compounds .
Case Studies in Drug Development
- Anticancer Agents : Research has highlighted the potential of pyrrolidine derivatives in targeting specific cancer pathways. For example, compounds derived from this compound have been investigated for their ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .
- CNS Disorders : The compound's interaction with neuropeptide systems suggests potential applications in treating central nervous system disorders. Studies have shown that modifications to the pyrrolidine scaffold can enhance its efficacy as an antagonist or agonist in neuropeptide signaling pathways .
Agrochemical Applications
In addition to its medicinal applications, this compound plays a role in agrochemistry, particularly in the synthesis of crop protection agents.
Synthesis of Agrochemicals
- Pesticide Development : Derivatives of this compound are utilized as intermediates in the synthesis of active ingredients for pesticides. The structural features of this compound enable chemists to design molecules that effectively target pests while minimizing environmental impact.
- Enhanced Crop Protection : The application of these derivatives has led to the development of commercial agrochemical products that improve crop resilience against pests and diseases, thus contributing to sustainable agricultural practices.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound across different fields:
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-(3-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10/h1-3,6,10-11H,4-5,7H2 |
Clé InChI |
SRLOKZSYXKQYDZ-UHFFFAOYSA-N |
SMILES |
C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canonique |
C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















